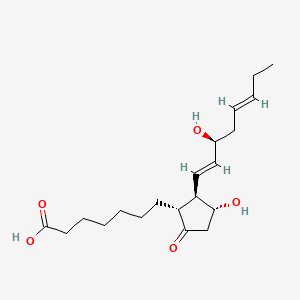

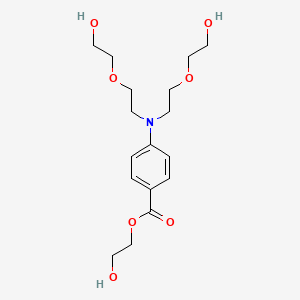

5,6-二氢 PGE3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗凝血和抗血栓治疗

由血液凝固系统疾病引起的 心血管疾病 是一个重要的全球健康问题。研究表明,血液凝固因子在血栓形成过程中起着至关重要的作用。在这些因素中,Xa 因子 在血液凝固级联反应中占据着关键位置。 此外,XIa 因子 是一个有希望的靶点,因为它抑制 XIa 因子可以抑制血栓形成,而对正常止血的影响有限 .

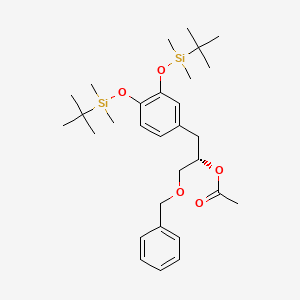

双重抑制剂: 双重抑制剂——新一代抗凝血剂的开发至关重要。研究人员设计了将吡咯并[3,2,1-ij]喹啉-2-酮 和噻唑 片段连接在一起的新型化合物,通过肼连接基连接。这些杂化分子采用两步法合成,从 5,6-二氢吡咯并[3,2,1-ij]喹啉-1,2-二酮和硫代氨基脲开始。 所得化合物显示出作为 Xa 和 XIa 两种凝血因子的双重抑制剂的潜力 .

自然存在和生物活性

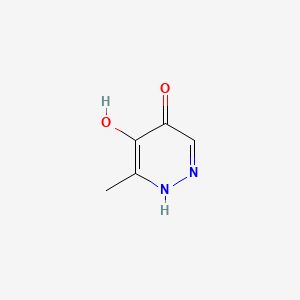

5,6-二氢-α-吡喃酮 的 6-取代衍生物在自然界中广泛存在,特别是在植物和细菌中。这些化合物具有 α, β-不饱和 δ-环结构,并表现出各种生物活性。 对其自然存在和潜在治疗作用的进一步探索正在进行中 .

实际合成

已开发出天然 PGE3 和 5,6-二氢 PGE3 的有效合成方法。这些化合物因其生物学相关性和潜在的治疗应用而受到关注。 两组分偶联过程使人们能够方便地获得这些有价值的分子 .

作用机制

5,6-Dihydro PGE3, also known as 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid or 7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid, is a complex compound with potential biological activity.

Mode of Action

It is unclear how this compound interacts with its targets and what changes result from this interaction .

Pharmacokinetics

More research is needed to outline these properties .

Action Environment

More studies are needed to understand how these factors affect the compound’s action .

属性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLGKUICBQJOS-NFRSEMAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary biological activity of 5,6-DIHYDRO PGE3?

A1: 5,6-DIHYDRO PGE3 exhibits anti-aggregatory activity on platelets. [] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of 5,6-DIHYDRO PGE3 compare to other prostaglandins?

A2: Research indicates that the anti-aggregatory potency of 5,6-DIHYDRO PGE3, along with PGE1 and 13,14-dihydro-PGE1, is significantly lower in patients with coronary artery disease compared to healthy individuals. [] This suggests potential differences in platelet sensitivity or prostaglandin metabolism in individuals with this condition.

Q3: Are there factors that can influence the anti-aggregatory potency of 5,6-DIHYDRO PGE3?

A3: Yes, research suggests that blood plasma components, specifically albumin, can impact the anti-aggregatory potency of prostaglandins. [] This highlights the complexity of biological systems and the need to consider factors beyond the compound itself when studying its activity.

Q4: Are there efficient synthetic routes for producing 5,6-DIHYDRO PGE3?

A4: Yes, studies have reported a highly efficient synthesis of natural PGE3 and 5,6-DIHYDRO PGE3 utilizing a two-component coupling process. [, ] This suggests that researchers have developed effective methods for producing this compound for research purposes.

Q5: Has 5,6-DIHYDRO PGE3 been identified in nature?

A5: Yes, 5,6-DIHYDRO PGE3 has been identified as a naturally occurring prostaglandin. [] This discovery suggests potential physiological roles and warrants further investigation into its biosynthesis and biological functions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)